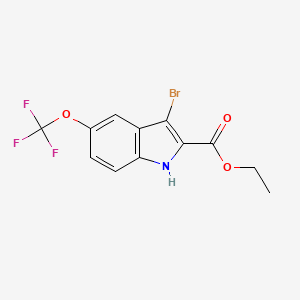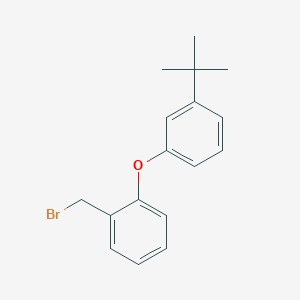
5-tert-Butyl-3-(1H-Pyrrol-1-yl)thiophen-2-carbonsäure
Übersicht
Beschreibung
“5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is 1S/C13H15NO2S/c1-13(2,3)9-6-8(7-14-9)10-5-4-7-15-11(10)12(16)17/h4-7,14H,1-3H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Wirkstoffe
Verbindungen, die von 5-tert-Butyl-3-(1H-Pyrrol-1-yl)thiophen-2-carbonsäure abgeleitet sind, haben vielversprechende Ergebnisse als antimikrobielle Wirkstoffe gezeigt. Derivate wie die Verbindungen 1a und 1b haben ein gutes Potenzial im Kampf gegen mikrobielle Infektionen gezeigt .
Synthese von β-Aryl-GABA-Analoga
Diese Verbindung wird bei der Synthese von β-Aryl-GABA-Analoga verwendet, die für die Entwicklung von Pharmazeutika wichtig sind, die auf GABA-Rezeptoren im zentralen Nervensystem abzielen. Die Heck-Arylierungsmethode mit Arenediazoniumsalzen ist ein wichtiger Schritt in diesem Syntheseprozess .
Chemische Zwischenstufe
This compound dient als chemische Zwischenstufe in verschiedenen organischen Syntheseprozessen. Ihre Struktur ist entscheidend für die Konstruktion komplexer Moleküle für weitere pharmazeutische Anwendungen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
This compound inhibits the DNA-binding activity of GATA3 and other members of the GATA family . It specifically inhibits the interaction between GATA3 and SOX4 , which are both transcription factors involved in cell differentiation and development .
Biochemical Pathways
The inhibition of the interaction between GATA3 and SOX4 by this compound significantly suppresses Th2 cell differentiation , without impairing Th1 cell differentiation . This leads to the inhibition of the expression and production of Th2 cytokines , which are involved in immune responses .
Result of Action
The result of the action of this compound is the significant suppression of Th2 cell differentiation . This leads to a decrease in the production of Th2 cytokines , which can have implications in immune responses .
Biochemische Analyse
Biochemical Properties
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions involves the inhibition of GATA family proteins, particularly GATA3 . This inhibition occurs through the compound’s binding to the DNA-binding domain of GATA3, preventing its interaction with other transcription factors such as SOX4 . This interaction significantly suppresses the differentiation of Th2 cells without affecting Th1 cell differentiation . Additionally, the compound inhibits the expression and production of Th2 cytokines .
Cellular Effects
The effects of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid on various cell types and cellular processes are profound. In immune cells, particularly T-helper cells, the compound suppresses the differentiation of Th2 cells, which are involved in the immune response . This suppression is achieved without impairing the differentiation of Th1 cells, thus maintaining a balanced immune response . The compound also inhibits the production of Th2 cytokines, which are critical for the immune response . These effects suggest that 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can modulate immune cell function and influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its binding interactions with biomolecules. The compound binds to the DNA-binding domain of GATA3, inhibiting its interaction with other transcription factors such as SOX4 . This inhibition prevents the transcription of genes involved in Th2 cell differentiation and cytokine production . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical interactions . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on Th2 cell differentiation and cytokine production over extended periods .
Dosage Effects in Animal Models
The effects of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits Th2 cell differentiation and cytokine production without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on other cellular processes and overall health . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid within cells and tissues are critical factors that influence its activity and efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biochemical effects .
Subcellular Localization
The subcellular localization of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Eigenschaften
IUPAC Name |
5-tert-butyl-3-pyrrol-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)10-8-9(11(17-10)12(15)16)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVGDMOXXWTPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

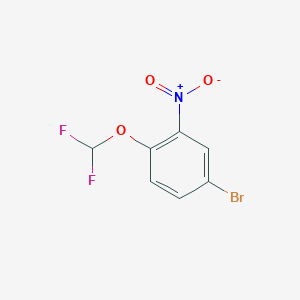
![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)

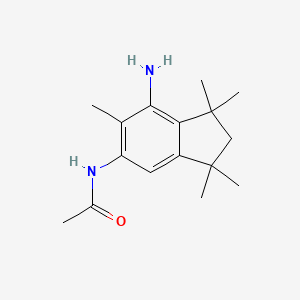
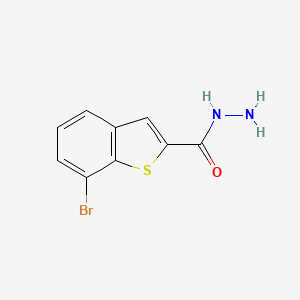

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)
